molecular formula C12H15ClN2O2 B3187611 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one CAS No. 1610563-78-4

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

Cat. No.: B3187611
CAS No.: 1610563-78-4
M. Wt: 254.71 g/mol
InChI Key: WAIMOOPDMOJEIR-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a chloro-substituted pyridine ring and a methoxy group attached to the piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxypyridine and 3-methylpiperidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-chloro-2-methoxypyridine with a suitable nucleophile under controlled conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the piperidinone ring. This step often requires the use of a base and appropriate solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of biological pathways and mechanisms due to its structural properties.

    Industrial Applications: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
  • 6-Chloro-2-methoxypyridin-3-yl)methanol

Uniqueness

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a methoxy group within a piperidinone framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(6-3-7-14-11(12)16)8-4-5-9(13)15-10(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIMOOPDMOJEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1=O)C2=C(N=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of crude 2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile (25.9 g, 132 mmol) and tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (45.8 g, 193 mmol) in THF (440 mL), under nitrogen, was cooled in an ice/water bath for 10 min. To this solution was added a solution of KHMDS in THF (1.0 M, 255 mL, 260 mmol) over 25 min, while maintaining internal reaction temperature at or below 20° C. After continued stirring for 15 min and with the cold bath still present, conc. HCl aq. (91 mL) was added cautiously in one portion, and the resulting mixture was stirred for 10 min. The reaction mixture was then heated to reflux for 2.3 h. Cooling with an ice/water bath was commenced, and, when the internal temperature reached 24° C., the reaction was quenched by portionwise addition of a saturated aqueous solution of ammonia (70 mL). Volatile components were removed under reduced pressure, and the residue was partitioned between EtOAc (1.0 L) and 5% (w/v) aq. sodium carbonate (600 mL). The aqueous layer was extracted with EtOAc (500 mL), and the combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to afford crude residue as a dark red-brown oil (33.84 g). To a solution of the residue (33.3 g) in MeOH (310 mL) was added a 4.5 M aqueous solution of KOH. The reaction was then heated to reflux for 8.5 h. Heating was continued, at this point, with a distillation head for 2.2 h, collecting a total of ca. 175 mL of distillate. Reflux was then resumed for an additional 1.5 h, whereupon it was cooled to r.t. and concentrated under reduced pressure to remove its low-boiling components. Phosphoric acid (85%, 24 mL) was added to the resulting suspension, and solids were collected by vacuum filtration after thorough mixing. This material was washed with several small portions of water and azeotropically dried by evaporation from MeCN to afford a crude 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one as a tan-brown solid (15.3 g, 46%), which was ca. 90% pure. 1H NMR (600 MHz, CDCl3) δ 1.58-1.64 (m, 1 H), 1.66 (s, 3 H), 1.76-1.82 (m, 1 H), 1.92-2.01 (m, 1H), 2.26 (td, 1 H), 3.35-3.42 (m, 1 H), 3.47 (td, 1 H), 3.97 (s, 3 H), 5.91 (br. s., 1 H), 6.91 (d, 1 H), 7.53 (d, 1 H).
Name
2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
255 mL
Type
solvent
Reaction Step Two
Name
Quantity
91 mL
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
33.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate (110 g, 390 mmol) and conc. HCl (60 mL) in MeOH (1 L) was added PtO2 (11 g) under N2. The suspension was degassed and refilled with H2 several times. Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours. The reaction mixture was filtered and the combined filtrates were evaporated to dryness. To the above residue in MeOH (12 L) was added solid K2CO3 (2158 g, 15.6 mol) at r.t. The reaction mixture was heated at reflux for 16 hours. The reaction mixture was filtered, and the filter cake was washed with MeOH (5 L). The combined filtrates were evaporated to dryness, and the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L). The aqueous layer was extracted with CH2Cl2 (5 L). The combined organic layers were washed with brine (5 L), dried over Na2SO4 and concentrated to dryness. The crude residue was triturated with MTBE to give 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one (770 g, 64%) as a white solid. 1H NMR was consistent with data described in the other synthetic route.
Name
methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
2158 g
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 2
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 3
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 4
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 5
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 6
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

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